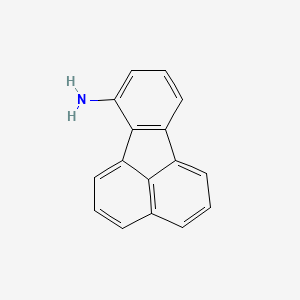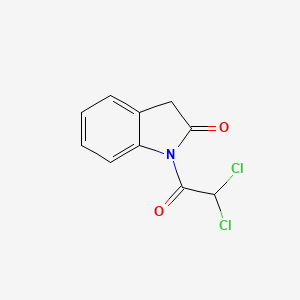
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one is an organic compound with a unique structure that includes an indole ring substituted with a dichloroacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one typically involves the reaction of indole derivatives with dichloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Indole derivative and dichloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems for monitoring and controlling the reaction parameters can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of indole derivatives and dichloroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the dichloroacetyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate hydrolysis.
Major Products
Substitution: Substituted indole derivatives.
Oxidation: Oxidized indole products.
Reduction: Reduced indole derivatives.
Hydrolysis: Indole derivatives and dichloroacetic acid.
科学的研究の応用
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The dichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The indole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
類似化合物との比較
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one can be compared with other indole derivatives and dichloroacetyl compounds:
Similar Compounds: Indole-3-acetic acid, 1-(2,2-Dichloro-acetyl)-1,3-dihydro-isoindol-2-one, and 1-(2,2-Dichloro-acetyl)-1,3-dihydro-benzofuran-2-one.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C10H7Cl2NO2 |
|---|---|
分子量 |
244.07 g/mol |
IUPAC名 |
1-(2,2-dichloroacetyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H7Cl2NO2/c11-9(12)10(15)13-7-4-2-1-3-6(7)5-8(13)14/h1-4,9H,5H2 |
InChIキー |
MAYDTQJAJFUYPN-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


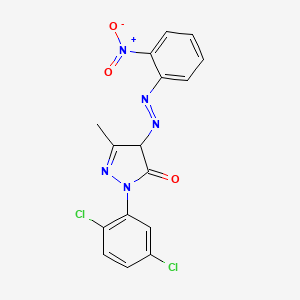

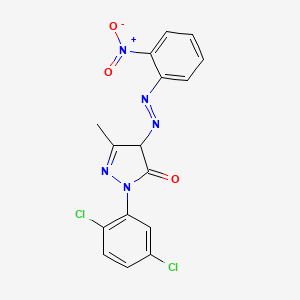



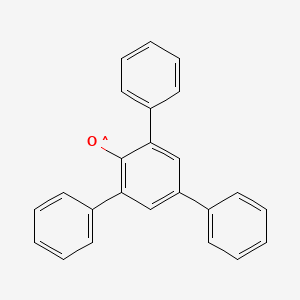
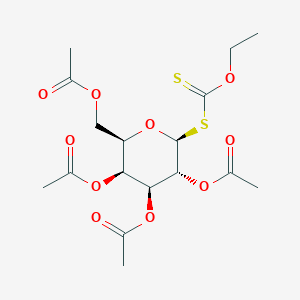
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
